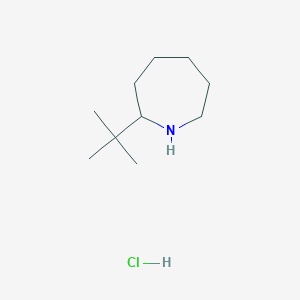

2-Tert-butylazepane;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tert-butyl substituted compounds involves multiple steps and regioselective functionalization. For instance, the synthesis of a tert-butyl-substituted benzodiazepine derivative is described as a versatile method, indicating the potential for applying similar strategies to the synthesis of 2-tert-butylazepane;hydrochloride . Additionally, the synthesis of tert-butyl-substituted alumoxanes is achieved through low-temperature hydrolysis, suggesting that careful control of reaction conditions is crucial for the preparation of such compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl-substituted compounds is characterized using techniques such as X-ray crystallography, as seen in the synthesis of a tert-butyl-substituted pyridazinone, which crystallized in an orthorhombic space group . This indicates that 2-tert-butylazepane;hydrochloride could potentially be analyzed using similar methods to determine its precise molecular geometry.

Chemical Reactions Analysis

The papers describe the use of tert-butyl-substituted compounds in various chemical reactions. For example, tert-butyl-substituted imidazolidinones are used as chiral auxiliaries in dipeptide synthesis, demonstrating their reactivity and potential for use in complex organic transformations . This suggests that 2-tert-butylazepane;hydrochloride may also participate in or facilitate a range of chemical reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-tert-butylazepane;hydrochloride are not directly reported, the papers provide data on similar compounds. For instance, the density, crystal system, and hydrogen bonding interactions of a tert-butyl-substituted pyridazinone are detailed, which could be used to infer some of the properties of 2-tert-butylazepane;hydrochloride . The tert-butyl group is known to impart steric bulk, which can influence the physical properties and reactivity of the compound it is attached to.

Scientific Research Applications

Chemical Synthesis and Reagent Use

- Tert-Butylazepane as a Tert-Butyloxycarbonylation Reagent : The compound has been explored as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols. It exhibits high yield and selectivity under mild conditions (Ouchi et al., 2002); (Saito et al., 2006).

Crystal Structures and Dielectric Properties

- Structure and Properties in Chlorocadmate(II) Compounds : 2-Tert-butylazepane hydrochloride reacts with cadmium(II) chloride, forming compounds with unique crystal structures and dielectric properties. These structures include 2D layers intercalated by tert-butylammonium cations and novel anionic octanuclear clusters (Jin et al., 2014).

Photocatalysis and Environmental Applications

- Photocatalytic Activity in Water Treatment : Utilizing borane tert-butylamine complex as a precursor, N- and B-codoped TiO2 nanoparticles were synthesized for treating bisphenol A in wastewater. This study demonstrates the potential of 2-tert-butylazepane hydrochloride in environmental applications, particularly in photocatalysis (Abdelraheem et al., 2019).

High-Pressure Phase Behavior

- Phase Behavior in Tert-Butyl Compounds : Research on the phase behavior of tert-butyl compounds, including 2-tert-butylazepane hydrochloride, under high pressure provides insights into their thermodynamic properties and potential applications in material science (Reuter et al., 1997).

Synthesis of Derivatives and Coordination Complexes

Ligand Synthesis for Uranyl Coordination : Derivatives of 2-tert-butylazepane hydrochloride are synthesized for forming coordination complexes with uranyl ions, indicating its potential in nuclear chemistry and materials science (Sopo et al., 2007).

Lithiation-Substitution Reactions : Research on the lithiation-substitution of N-Boc-2-phenylazepane, a related compound, sheds light on the chemical transformations and applications of 2-tert-butylazepane hydrochloride in organic synthesis (Aeyad et al., 2017).

Safety And Hazards

properties

IUPAC Name |

2-tert-butylazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

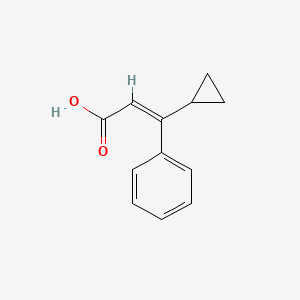

InChI=1S/C10H21N.ClH/c1-10(2,3)9-7-5-4-6-8-11-9;/h9,11H,4-8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETBZDAANDKDNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butylazepane;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)

![N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2501287.png)

![3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501294.png)

![8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501295.png)

![[(3-Cyanophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2501297.png)